{4-[Methyl(methylsulfonyl)amino]phenoxy}acetic acid
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Overview
Description
{4-[Methyl(methylsulfonyl)amino]phenoxy}acetic acid is an organic compound with a complex structure that includes a phenoxy group, a methylsulfonyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[Methyl(methylsulfonyl)amino]phenoxy}acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-aminophenol with methylsulfonyl chloride to form 4-(methylsulfonyl)aniline. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
{4-[Methyl(methylsulfonyl)amino]phenoxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group in related compounds can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while nucleophilic substitution can introduce various functional groups onto the phenoxy ring.
Scientific Research Applications
{4-[Methyl(methylsulfonyl)amino]phenoxy}acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of {4-[Methyl(methylsulfonyl)amino]phenoxy}acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylsulfonyl)phenylacetic acid
- 2-(4-Methylsulfonylphenyl)indole derivatives
- 4-((4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline
Uniqueness
{4-[Methyl(methylsulfonyl)amino]phenoxy}acetic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound {4-[Methyl(methylsulfonyl)amino]phenoxy}acetic acid , often referred to as a phenoxyacetic acid derivative, has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various studies and presenting it in a structured format.
Chemical Structure and Properties
Chemical Structure : The compound's structure features a phenoxyacetic acid backbone with a methylsulfonyl group and an amino substituent. This configuration is crucial for its biological interactions.
Physical Properties :
- Molecular Formula : C₁₃H₁₅N₃O₄S
- Molecular Weight : 301.34 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
Biological Activity
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of phenoxyacetic acid derivatives, including this compound.
Study | Microorganism Tested | Zone of Inhibition (mm) | Reference |
---|---|---|---|
Goszczynska et al. | Staphylococcus aureus | 26 mm | |
Kumar et al. | Escherichia coli | 22 mm | |
Subahlaxmi et al. | Mycobacterium smegmatis | 9.66 µL (MIC) |
These results indicate that the compound exhibits significant antibacterial activity, with varying efficacy against different strains.
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various assays.
- Mechanism of Action : The compound is believed to inhibit pro-inflammatory cytokines and modulate pathways associated with inflammation.
- In Vivo Studies : Compounds similar to this compound have shown promising results in reducing edema and inflammatory markers in animal models .
3. Antioxidant Activity
Phenoxyacetic acid derivatives are also noted for their antioxidant properties, which can mitigate oxidative stress in biological systems.
- Assays Conducted : DPPH radical scavenging assays have demonstrated that these compounds can effectively neutralize free radicals, contributing to their protective effects against cellular damage .
4. Anticancer Properties
Research has indicated potential anticancer activity associated with phenoxyacetic acid derivatives.
Study | Cancer Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
Abbouchi et al. | HL60 (leukemia) | 15 µM | |
Tarun et al. | Various solid tumors | Varies by derivative |
These findings suggest that the compound may inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Case Study 1: Antimicrobial Efficacy
In a recent study, this compound was tested against various bacterial strains, showing significant inhibition compared to standard antibiotics like ciprofloxacin. The study concluded that modifications to the phenoxy group could enhance antimicrobial potency .
Case Study 2: Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory properties of the compound using a rat model of arthritis. The results indicated a marked reduction in paw swelling and inflammatory cytokine levels, suggesting its potential as a therapeutic agent for inflammatory diseases .
Properties
Molecular Formula |
C10H13NO5S |
---|---|
Molecular Weight |
259.28 g/mol |
IUPAC Name |
2-[4-[methyl(methylsulfonyl)amino]phenoxy]acetic acid |
InChI |
InChI=1S/C10H13NO5S/c1-11(17(2,14)15)8-3-5-9(6-4-8)16-7-10(12)13/h3-6H,7H2,1-2H3,(H,12,13) |
InChI Key |
GEROGELLBHBABZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)OCC(=O)O)S(=O)(=O)C |
Origin of Product |
United States |
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